5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is an organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chloro group, a nitrobenzoyl group, and a carbamothioylamino group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group. This is followed by chlorination to add the chloro group. The resulting intermediate is then subjected to a reaction with thiourea to introduce the carbamothioylamino group. The final step involves the coupling of the intermediate with benzoic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical reagents include sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzoic acid derivatives.
Scientific Research Applications
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
- 4-(Chloromethyl)benzoic acid
Uniqueness
5-Chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a chloro group allows for diverse chemical reactivity, while the carbamothioylamino group enhances its potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
586392-43-0 |
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Molecular Formula |
C16H12ClN3O5S |
Molecular Weight |
393.8 g/mol |
IUPAC Name |
5-chloro-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26) |
InChI Key |
OTTBTQSKBSJHLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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